potassium 3-cyano-3-methylpropanoate

Description

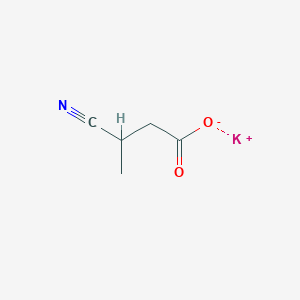

potassium 3-cyano-3-methylpropanoate is an organic compound with the molecular formula C5H6KNO2. It is a potassium salt of 3-cyanobutanoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyano group (-CN) attached to a butanoate backbone, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

potassium;3-cyanobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.K/c1-4(3-6)2-5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJKSYNVNXLOEM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])C#N.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

potassium 3-cyano-3-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobutanoic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as follows:

C5H7NO2+KOH→C5H6KNO2+H2O

Another method involves the esterification of 3-cyanobutanoic acid with an alcohol, followed by neutralization with potassium carbonate (K2CO3) to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of potassium 3-cyanobutanoate often involves large-scale esterification reactions followed by neutralization. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The reaction conditions typically include controlled temperatures and pH levels to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

potassium 3-cyano-3-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.

Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-cyanobutanoic acid

Reduction: 3-aminobutanoic acid

Substitution: Various substituted butanoates depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

Applications:

- Intermediate in Synthesis: Potassium 3-cyano-3-methylpropanoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions to form various derivatives.

- Building Block for Pharmaceuticals: The compound is utilized in the development of pharmaceuticals, particularly in synthesizing drugs targeting specific biological pathways.

Case Study:

A recent study demonstrated the use of potassium 3-cyano-3-methylpropanoate as a precursor for synthesizing novel anti-inflammatory agents. The derivatives showed promising activity against cyclooxygenase enzymes, which are critical in inflammatory processes.

Medicinal Chemistry

Applications:

- Anticancer Research: The compound has been explored for its potential anticancer properties. Its structural features allow it to interact with cellular targets involved in cancer proliferation.

- Antimicrobial Activity: Research indicates that potassium 3-cyano-3-methylpropanoate exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity of Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | Pseudomonas | 64 µg/mL |

Material Science

Applications:

- Polymer Chemistry: Potassium 3-cyano-3-methylpropanoate is used in polymerization reactions to create specialty polymers with unique properties.

- Functional Materials: The compound's ability to form stable complexes with metals has led to its use in developing functional materials for electronic applications.

Case Study:

In a study focused on the development of conductive polymers, potassium 3-cyano-3-methylpropanoate was incorporated into a polymer matrix, resulting in enhanced electrical conductivity and thermal stability.

Mechanistic Insights

The mechanism of action of potassium 3-cyano-3-methylpropanoate involves its interaction with various biological targets:

- The cyano group acts as an electrophile, facilitating nucleophilic attack from biological molecules.

- Its branched structure allows for spatial orientation that can enhance binding affinity to specific enzymes or receptors.

Mechanism of Action

The mechanism of action of potassium 3-cyanobutanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. In biological systems, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- Potassium 3-cyano-3-methylpropanoate

- Potassium 2-cyanobutanoate

- Potassium 4-cyanobutanoate

Uniqueness

potassium 3-cyano-3-methylpropanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. The presence of the cyano group and the potassium ion makes it a versatile reagent in organic synthesis, distinguishing it from other similar compounds.

Biological Activity

Potassium 3-cyano-3-methylpropanoate, a potassium salt of a cyanoacetic acid derivative, has garnered attention in various biological and pharmacological studies. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of the biological activity of potassium 3-cyano-3-methylpropanoate, including its synthesis, pharmacokinetics, and biological effects.

Potassium 3-cyano-3-methylpropanoate can be synthesized through several methods, including the reaction of cyanoacetic acid with potassium hydroxide. The resulting compound exhibits properties typical of both cyano and carboxylate functionalities, contributing to its reactivity and potential biological activity.

Biological Activity

The biological activity of potassium 3-cyano-3-methylpropanoate has been explored in various studies, focusing on its pharmacological effects and mechanisms of action.

1. Antimicrobial Activity

Research indicates that compounds containing cyano groups often exhibit antimicrobial properties. For instance, derivatives similar to potassium 3-cyano-3-methylpropanoate have shown effectiveness against various bacterial strains. A study reported that certain cyanoacetic acid derivatives inhibited bacterial growth by disrupting cellular functions, although specific data on potassium 3-cyano-3-methylpropanoate remains limited .

2. Enzyme Inhibition

Potassium 3-cyano-3-methylpropanoate may act as an enzyme inhibitor. Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in metabolic pathways. For example, some studies have highlighted the inhibition of calmodulin-dependent kinases, which are crucial for various cellular processes . This suggests that potassium 3-cyano-3-methylpropanoate could potentially modulate enzyme activity relevant to disease conditions.

3. Cytotoxicity and Antiproliferative Effects

Cytotoxicity studies are essential for evaluating the safety profile of any new compound. Preliminary investigations into related compounds have shown varying degrees of cytotoxicity towards cancer cell lines. For instance, some analogs have demonstrated significant antiproliferative effects against human cancer cells, indicating that potassium 3-cyano-3-methylpropanoate may possess similar properties .

Pharmacokinetics

Understanding the pharmacokinetic profile of potassium 3-cyano-3-methylpropanoate is crucial for its therapeutic application. While specific data on this compound is sparse, general trends observed in related compounds can provide insights:

| Property | Value |

|---|---|

| Solubility | High |

| Plasma Protein Binding (PPB) | Moderate |

| Metabolism | Low |

| Bioavailability | Good in animal models |

These properties suggest that potassium 3-cyano-3-methylpropanoate may have favorable absorption characteristics when administered orally or intravenously.

Case Studies

Several case studies have highlighted the potential applications of compounds similar to potassium 3-cyano-3-methylpropanoate:

- Antimicrobial Applications : A study evaluated the efficacy of cyanoacetic acid derivatives against multi-drug resistant bacteria, showing promising results that could be extrapolated to potassium 3-cyano-3-methylpropanoate .

- Cancer Research : Investigations into the antiproliferative effects of cyano-containing compounds on various cancer cell lines suggest that modifications to existing structures could enhance efficacy .

- Enzyme Modulation : Research into enzyme inhibitors has revealed that certain structural features contribute significantly to their potency, indicating a pathway for optimizing potassium 3-cyano-3-methylpropanoate for specific therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.